molecular formula C23H15FN4O B397803 2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B397803
M. Wt: 382.4g/mol
InChI Key: DJTZLBOEGVWNQP-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom and a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the formation of the benzotriazole intermediate by reacting 2-naphthylamine with sodium nitrite in the presence of hydrochloric acid.

    Fluorination: The benzotriazole intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: The final step involves the coupling of the fluorinated benzotriazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthalen-1-yl group.

    Coupling Reactions: The benzotriazole moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the naphthalen-1-yl group.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Sensors: Due to its fluorescence properties, it is explored as a component in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The naphthalen-1-yl group contributes to π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific interactions with molecular targets are crucial.

Properties

Molecular Formula

C23H15FN4O

Molecular Weight

382.4g/mol

IUPAC Name

2-fluoro-N-(2-naphthalen-1-ylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C23H15FN4O/c24-19-10-4-3-9-18(19)23(29)25-16-12-13-20-21(14-16)27-28(26-20)22-11-5-7-15-6-1-2-8-17(15)22/h1-14H,(H,25,29)

InChI Key

DJTZLBOEGVWNQP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=O)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=O)C5=CC=CC=C5F

Origin of Product

United States

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